molecular formula C44H69NO12 B3415346 Tacrolimus-13C,D2 CAS No. 144490-63-1

Tacrolimus-13C,D2

Cat. No. B3415346
M. Wt: 804.0 g/mol
InChI Key: QJJXYPPXXYFBGM-XTNLUGHASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tacrolimus-13C,D2 is the labelled analogue of Tacrolimus . It is a kind of immunosuppressant and could restrain the activity of FK-506 binding protein . Tacrolimus, also known as FK-506 or fujimycin, is an immunosuppressive drug usually used to prevent rejection of organ transplants and treatment of eczema .


Synthesis Analysis

The synthesis of Tacrolimus-13C,D2 involves several factors that contribute to the response variability of immunosuppressant drugs . The type of extraction vial and cross-talk between analytes were investigated in this study . Tacrolimus 13C-d2 contributes to the Tacrolimus transition; therefore, it is a poor choice of internal standard .


Molecular Structure Analysis

Tacrolimus-13C,D2 is a 13C-labeled and deuterium labeled Tacrolimus . The molecular formula is C43[13C]H67D2NO12 . The formula weight is 807.0 .


Chemical Reactions Analysis

FK-506-13C,D2 contains two deuterium atoms located on the carbon-13 bond . It is intended for use as an internal standard for the quantification of FK-506 .


Physical And Chemical Properties Analysis

The physical and chemical properties of Tacrolimus-13C,D2 were reported in several studies . The correct relative retention time HPLC value of 39,40-dihydro tacrolimus was established .

Scientific Research Applications

  • Metabolite Monitoring in Transplant Recipients : A study by Zegarska et al. (2018) found that monitoring the levels of Tacrolimus metabolites like 13-O-demethyl tacrolimus (13-DMT) could be beneficial in kidney transplant recipients. The study linked these metabolites to clinical and biochemical parameters, suggesting that they could be markers for myelotoxicity and hepatotoxicity.

  • Influence on Tacrolimus Accumulation : Wang, Huang, and Liang (2018) in their research published in Applied Microbiology and Biotechnology, examined the impact of chemical elicitors on Tacrolimus accumulation in Streptomyces tsukubaensis. This study contributes to understanding how Tacrolimus synthesis can be stimulated, which is crucial for its application in clinical diseases.

  • Genetic Polymorphisms in Transplant Patients : Research by Liu et al. (2018) in International Immunopharmacology indicated that polymorphisms in P450 genes significantly influence the pharmacological effects of Tacrolimus in liver transplantation patients. This has implications for personalized medicine and dosage adjustment in transplant recipients.

  • Herbal Medicine Interactions : A 2021 study by Kou et al. in Journal of Clinical Pharmacy and Therapeutics explored how a Chinese herbal medicine, Wuzhi Capsule, affects Tacrolimus blood concentrations in liver transplant patients. Understanding such interactions is key for optimizing treatment regimens.

  • Pharmacokinetics in Transplantation : Schutte-Nutgen et al. (2018) in Current Drug Metabolism discussed the challenges and considerations in managing Tacrolimus therapy due to its narrow therapeutic window and the factors that interfere with its metabolism. This has direct applications in clinical management post-transplantation.

  • on genetic factors.
  • Tacrolimus Pharmacodynamics : Tron et al. (2020) in PLoS ONE investigated the relationship between pharmacogenetics, pharmacokinetics, and pharmacodynamics of Tacrolimus in liver transplant recipients. This study provides insights into how genetic variations influence Tacrolimus exposure and its effects.

  • Method for Determining Unbound Tacrolimus : Bittersohl et al. (2018) in Journal of Chromatography A developed a method for determining protein-unbound Tacrolimus in plasma samples, which is crucial for therapeutic drug monitoring.

  • Drug Delivery Systems : Dheer et al. (2018) in European Journal of Pharmaceutical Sciences reviewed Tacrolimus pharmacokinetics and novel drug delivery systems, highlighting the need for future research to minimize limitations and maximize drug use.

  • Interactions with Dietary Supplements and Food : Miedziaszczyk et al. (2022) in Pharmaceutics discussed the interactions between Tacrolimus and commonly used dietary supplements, herbs, and food. Understanding these interactions is important for managing Tacrolimus therapy effectively.

  • Inhibition of Oral Carcinogenesis : Li et al. (2021) in Biomedicine & Pharmacotherapy found that Tacrolimus inhibits oral carcinogenesis through cell cycle control, suggesting its potential use beyond transplant medicine.

  • Short-Term Exposure Effects on Liver : Fatima et al. (2021) in Mediators of Inflammation explored the effects of short-term Tacrolimus exposure on liver health, providing insights into the drug's impact beyond its immunosuppressive role.

Safety And Hazards

The safety data sheet advises to keep away from heat and sources of ignition . Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation where dust is formed .

properties

IUPAC Name

1,14-dihydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H69NO12/c1-10-13-31-19-25(2)18-26(3)20-37(54-8)40-38(55-9)22-28(5)44(52,57-40)41(49)42(50)45-17-12-11-14-32(45)43(51)56-39(29(6)34(47)24-35(31)48)27(4)21-30-15-16-33(46)36(23-30)53-7/h10,19,21,26,28-34,36-40,46-47,52H,1,11-18,20,22-24H2,2-9H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJJXYPPXXYFBGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H69NO12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

804.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Tacrolimus is a macrolide immunosuppressant produced by Streptomyces tsukubaensis. Tacrolimus is commercially available for topical use as a 0.03 or 0.1% ointment. The exact mechanism(s) of action of tacrolimus in the treatment of atopic dermatitis has not been elucidated but appears to involve inhibition of the activation of T cells. Tacrolimus also has been shown to inhibit release of mediators from skin mast cells and basophils and to downregulate the expression of high-affinity receptors for immunoglobulin E (IgE) on Langerhans cells. Although tacrolimus is not genotoxic and does not interact directly with DNA, the drug may impair local immunosurveillance., Tacrolimus inhibits T-lymphocyte activation, although the exact mechanism of action is not known. Experimental evidence suggests that tacrolimus binds to an intracellular protein, FKBP-12. A complex of tacrolimus-FKBP-12, calcium, calmodulin, and calcineurin is then formed and the phosphatase activity of calcineurin inhibited. This effect may prevent the dephosphorylation and translocation of nuclear factor of activated T-cells (NF-AT), a nuclear component thought to initiate gene transcription for the formation of lymphokines (such as interleukin-2, gamma interferon). The net result is the inhibition of T-lymphocyte activation (i.e., immunosuppression)., The mechanism of action of tacrolimus in atopic dermatitis is not known. While the following have been observed, the clinical significance of these observations in atopic dermatitis is not known. It has been demonstrated that tacrolimus inhibits T-lymphocyte activation by first binding to an intracellular protein, FKBP-12. A complex of tacrolimus-FKBP-12, calcium, calmodulin, and calcineurin is then formed and the phosphatase activity of calcineurin is inhibited. This effect has been shown to prevent the dephosphorylation and translocation of nuclear factor of activated T-cells (NF-AT), a nuclear component thought to initiate gene transcription for the formation of lymphokines (such as interleukin-2, gamma interferon). Tacrolimus also inhibits the transcription for genes which encode IL-3, IL-4, IL-5, GM-CSF, and TNF-a, all of which are involved in the early stages of T-cell activation. Additionally, tacrolimus has been shown to inhibit the release of pre-formed mediators from skin mast cells and basophils, and to down regulate the expression of FceRI on Langerhans cells., Tacrolimus, formerly known as FK506, is a macrolide antibiotic with immunosuppressive properties. Although structurally unrelated to cyclosporin A (CsA), its mode of action is similar. It exerts its effects principally through impairment of gene expression in target cells. Tacrolimus bonds to an immunophilin, FK506 binding protein (FKBP). This complex inhibits calcineurin phosphatase. The drug inhibits calcium-dependent events, such as interleukin-2 gene transcription, nitric oxide synthase activation, cell degranulation, and apoptosis. Tacrolimus also potentiates the actions of glucocorticoids and progesterone by binding to FKBPs contained within the hormone receptor complex, preventing degradation. The agent may enhance expression of the transforming growth factor beta-1 gene in a fashion analogous to that demonstrated for CsA. T cell proliferation in response to ligation of the T cell receptor is inhibited by tacrolimus. Type 1 T helper cells appear to be preferentially suppressed compared with type 2 T helper cells. T cell-mediated cytotoxicity is impaired. B cell growth and antibody production are affected indirectly by the suppression of T cell-derived growth factors necessary for these functions. Antigen presentation appears to be spared. ...
Details PMID:8588225, Thomson AW et al; Ther Drug Monit 17 (6): 584-91 (1995)
Record name Tacrolimus
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8195
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

1,14-Dihydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone

CAS RN

104987-11-3
Record name (3S,4R,5R,8R,9Z,12R,14S,15R,16S,18R,19R,26aS)-8-allyl-5,19-dihydroxy-3-{(E)-2-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-1-methylvinyl}-14,16-dimethoxy-4,10,12,18-tetramethyl-5,6,8,11,12,13,14,15,16,17,18,19,24,25,26,26a-hexadecahydro-3H-15,19-epoxypyrido[2,1-c][1,4]oxazacyclotricosine-1,7,20,21(4H,23H)-tetrone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(1Z)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-(prop-2-en-1-yl)-11,28-dioxa-4-azatricyclo[22.3.1.0^{4,9}]octacos-18-ene-2,3,10,16-tetrone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Tacrolimus
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8195
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods

Procedure details

17-Allyl-1,14-di-hydroxy-12-[2-(4-hydroxy-3-methoxy-cyclohexyl)-1-methyl-vinyl]-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-aza-tricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetraone (FK506; 8.04 mg, 0.01 mmol) was dissolved in acetonitrile (CH3CN; 100 μl), a solution of phosgene (COCl2) in toluene (1.24 mmol/ml; 8 μl, 0.01 mmol) was added at room temperature, and this was followed by stirring for 1.5 hours. After the reaction solution was concentrated under reduced pressure, TOYO-Pearl resin (TSKgel AF-amino, 100 μl, free amino group (available amino group) 0.01 mmol; manufactured by Tosoh Corporation) and acetonitrile (CH3CN; 500 μl) were added, and this was followed by stirring at room temperature for 1.5 hours. After completion of the reaction, the resin was washed with DMF two times and with water two times, a saturated aqueous solution of sodium hydrogen carbonate (1 ml) was added, and this was followed by stirring for 1 minute. After the resin was washed with water two times and with DMF two times, acetic anhydride (100 μl) and DMF (400 μl) were added, and this was followed by stirring at room temperature for 5 minutes. Subsequently, the resin was washed with DMF three times and with 20% aqueous ethanol two times, and the TOYO Pearl resin with FK506 obtained was used in the binding experiment described below.
Quantity
100 μL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
8 μL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tacrolimus-13C,D2
Reactant of Route 2
Tacrolimus-13C,D2
Reactant of Route 3
Tacrolimus-13C,D2
Reactant of Route 4
Tacrolimus-13C,D2
Reactant of Route 5
Tacrolimus-13C,D2
Reactant of Route 6
Tacrolimus-13C,D2

Citations

For This Compound
10
Citations
AH Pablo, AR Breaud, W Clarke - Current Protocols in …, 2020 - Wiley Online Library
Immunosuppressant medications help suppress the immune system response through inhibition of various checkpoints in the regulatory biochemical pathway. This is useful in …
H Chae, SE Cho, HD Park, S Chun… - Annals of laboratory …, 2019 - synapse.koreamed.org
Background The use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) has substantially increased in clinical laboratories worldwide. To assess the status of clinical LC-…
Number of citations: 10 synapse.koreamed.org
J Wen, ChenYang, M Zhao, W Hu… - Fundamental & Clinical …, 2023 - Wiley Online Library
The objective of this study was to investigate the effect of clarithromycin on the pharmacokinetics of tacrolimus in rats and better understand its mechanism. In the control group (n = 6), …
Number of citations: 3 onlinelibrary.wiley.com
MM Kvamsøe - 2020 - uis.brage.unit.no
The laboratory for Medical Biochemistry at Stavanger University Hospital (SUS) needed a new method for analysing tacrolimus, sirolimus, everolimus and cyclosporin A. A method was …
Number of citations: 0 uis.brage.unit.no
S Yang, J Le, R Peng, S Wang, Y Li - Laboratory Medicine, 2022 - academic.oup.com
Objective Patients after renal transplantation exhibit high levels of vitamin A, which has been previously suspected to be related with immunosuppressive medication. However, this …
Number of citations: 1 academic.oup.com
D Rickert - 2018 - uwspace.uwaterloo.ca
Bioanalysis is a sub-discipline of analytical chemistry that focuses on the identification and quantification of small and large molecules (eg metabolites and proteins) present in …
Number of citations: 3 uwspace.uwaterloo.ca
C BoeSer - Ion Mobility-Mass Spectrometry, 2021 - books.google.com
The structure of proteins and protein complexes, and the kinetics of their conformational changes, are central to their roles in biological processes. Changes in those properties are at …
Number of citations: 4 books.google.com
E Nazdrajic - 2022 - uwspace.uwaterloo.ca
Analytical chemistry mainly aims to identify and quantify analytes in matrices of interest. Analytical chemistry is an indispensable part of chemistry (and other scientific fields) because …
Number of citations: 3 uwspace.uwaterloo.ca
齊藤順平, 石原里美, 今泉仁美, 寺門浩之, 石川洋一 - 薬剤学, 2016 - jstage.jst.go.jp
For pediatric transplant patients, a tacrolimus dosage of less than the standard preparation (0.2 mg) is prescribed. The tacrolimus is prepared as solid dispersion formulation (SDF) to …
Number of citations: 6 www.jstage.jst.go.jp
RFNO KIT - CEP - grupokovalent.com.br
O kit é um dispositivo de diagnóstico in vitro, a ser utilizado nos laboratórios clínicos para a detecção quantitativa de ciclosporina A, everolimus, sirolimus e tacrolimus em sangue total (…
Number of citations: 2 grupokovalent.com.br

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.